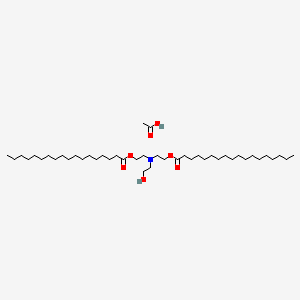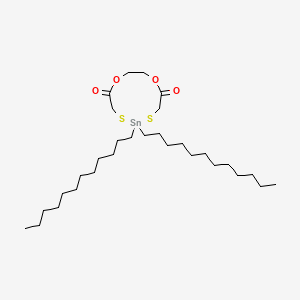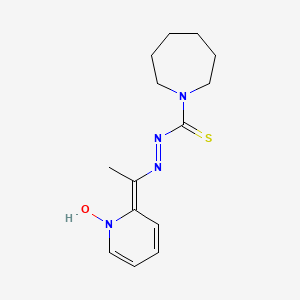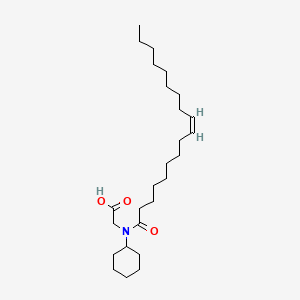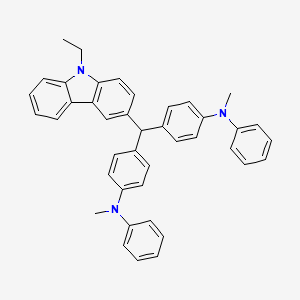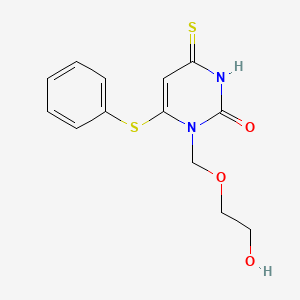
Phenoxyphenol trichloro deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenoxyphenol trichloro derivative typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base, such as potassium hydroxide, under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-chlorophenol attacks the electrophilic carbon of 2,4-dichlorophenol, resulting in the formation of the trichloro derivative.
Industrial Production Methods
Industrial production of phenoxyphenol trichloro derivative often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 80°C, and the product is isolated through distillation and recrystallization processes to achieve high purity .
化学反应分析
Types of Reactions
Phenoxyphenol trichloro derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
科学研究应用
Phenoxyphenol trichloro derivative has a wide range of applications in scientific research:
作用机制
The antibacterial action of phenoxyphenol trichloro derivative involves the disruption of bacterial cell membranes and inhibition of fatty acid synthesis. The compound targets enoyl-acyl carrier protein reductase, an essential enzyme in the fatty acid synthesis pathway, leading to the inhibition of bacterial growth and eventual cell death .
相似化合物的比较
Similar Compounds
Triclocarban: Another halogenated phenol with similar antibacterial properties.
Phenoxyethanol: Used as a preservative and has antimicrobial properties.
4-Phenoxyphenol: Known for its porous molecular structure and applications in material science.
Uniqueness
Phenoxyphenol trichloro derivative stands out due to its high efficacy against a broad spectrum of bacteria and its stability in various formulations. Its ability to disrupt bacterial cell membranes and inhibit fatty acid synthesis makes it a valuable compound in both medical and industrial applications .
属性
CAS 编号 |
51013-27-5 |
|---|---|
分子式 |
C12H7Cl3O2 |
分子量 |
289.5 g/mol |
IUPAC 名称 |
3,4,5-trichloro-2-phenoxyphenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-8-6-9(16)12(11(15)10(8)14)17-7-4-2-1-3-5-7/h1-6,16H |
InChI 键 |
AQBVQIIKUDISJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2O)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

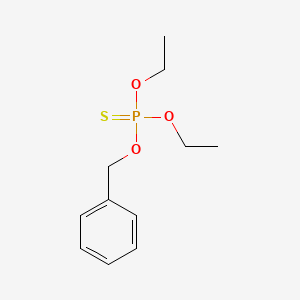
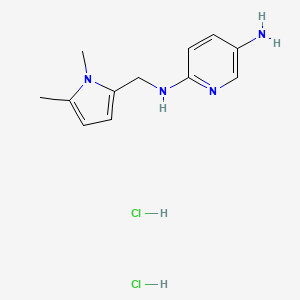
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
![(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine](/img/structure/B12677538.png)

